6-Ethoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Ethoxy-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Applications
6-Ethoxy-2,3-dihydro-1H-inden-1-one, as part of its analogues, has been studied for its antioxidant efficacy. A comprehensive review by de Koning (2002) on the antioxidant ethoxyquin and its analogues highlights the importance of these compounds in protecting polyunsaturated fatty acids in fish meal against oxidation. The study emphasized that the antioxidant capacity of such compounds, including this compound analogues, must be assessed directly in the intended application environment, like fish meal, for accurate efficacy determination. Furthermore, this research uncovered that some analogues can compete with ethoxyquin in terms of antioxidant efficacy and price, suggesting a promising application in food preservation.
Analytical Methodologies for Antioxidant Activity
Understanding and determining the antioxidant activity of compounds like this compound and its derivatives is crucial for leveraging their potential in various scientific applications. Munteanu and Apetrei (2021) reviewed critical analytical methods used in quantifying antioxidant activity. This review detailed several assays based on different mechanisms such as hydrogen atom transfer and electron transfer, which are essential in assessing the efficacy of antioxidants. Such methodologies are pivotal in identifying potential applications of this compound in food engineering, medicine, and pharmacy by quantifying its antioxidant capacity.
Environmental and Surfactant Applications
The environmental behavior and application of surfactants, including compounds related to this compound, have been extensively reviewed by Cowan-Ellsberry et al. (2014). This paper compiled studies on the environmental properties, fate, and toxicity of major surfactant classes, revealing the comprehensive environmental safety assessments required for such chemicals. Understanding the environmental impact of this compound and its surfactant capabilities is vital for its application in personal care and cleaning products, ensuring environmental sustainability and safety.
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging for Alzheimer's disease has explored the use of various compounds, potentially including analogues of this compound, for in vivo brain amyloid detection. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands. This innovative application highlights the potential of this compound derivatives in contributing to early detection and therapeutic evaluation in neurodegenerative diseases.
Mechanism of Action
Target of Action
The primary targets of 6-Ethoxy-2,3-dihydro-1H-inden-1-one are Phosphodiesterase 4 (PDE4) and Acetylcholinesterase (AChE) . Both PDE4 and AChE are crucial in the treatment of dementia, as their inhibitors display improvement in cognitive and memory function .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It exhibits satisfactory inhibitory activities and selectivity against AChE and PDE4D . This dual inhibition results in improved cognitive and memory function, making it a potential therapeutic agent for Alzheimer’s disease (AD) .
Biochemical Pathways
The compound affects the biochemical pathways associated with PDE4 and AChE. By inhibiting PDE4, it increases the level of cyclic adenosine monophosphate (cAMP), which plays a crucial role in memory formation and learning. The inhibition of AChE results in an increased concentration of acetylcholine, a neurotransmitter essential for memory and learning .
Result of Action
The compound’s action results in improved cognitive and memory function, making it a potential therapeutic agent for Alzheimer’s disease (AD). It has been found to exhibit a comparable neuroprotective effect to donepezil, a commonly used drug for AD . Moreover, it has shown more potent anti-neuroinflammation than the donepezil .
Properties
IUPAC Name |
6-ethoxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWIWVFACNRFHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCC2=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567352 |
Source
|
Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142888-69-5 |
Source
|
Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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